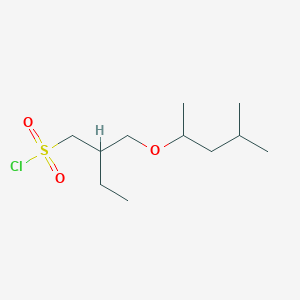

2-(((4-Methylpentan-2-yl)oxy)methyl)butane-1-sulfonyl chloride

Description

2-(((4-Methylpentan-2-yl)oxy)methyl)butane-1-sulfonyl chloride is an organic compound with the molecular formula C11H23ClO3S. This compound is known for its utility in various chemical reactions and its applications in scientific research and industry.

Properties

Molecular Formula |

C11H23ClO3S |

|---|---|

Molecular Weight |

270.82 g/mol |

IUPAC Name |

2-(4-methylpentan-2-yloxymethyl)butane-1-sulfonyl chloride |

InChI |

InChI=1S/C11H23ClO3S/c1-5-11(8-16(12,13)14)7-15-10(4)6-9(2)3/h9-11H,5-8H2,1-4H3 |

InChI Key |

NNUGQIQICIJMON-UHFFFAOYSA-N |

Canonical SMILES |

CCC(COC(C)CC(C)C)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of sulfonyl chlorides typically involves the transformation of corresponding sulfonic acids or sulfonate esters into sulfonyl chlorides using chlorinating agents such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or oxalyl chloride. For ether-containing sulfonyl chlorides like 2-(((4-Methylpentan-2-yl)oxy)methyl)butane-1-sulfonyl chloride, the synthetic route must ensure that the ether linkage is stable under the chlorination conditions.

A common approach involves:

- Preparing the corresponding sulfonic acid or sulfonate precursor with the 4-methylpentan-2-yloxy substituent attached via a methylene linker to the butane sulfonyl framework.

- Chlorination of the sulfonic acid or sulfonate intermediate to introduce the sulfonyl chloride group.

Specific Synthetic Route

Based on available data for structurally related compounds such as 4-((4-Methylpentan-2-yl)oxy)butane-1-sulfonyl chloride, the preparation of 2-(((4-Methylpentan-2-yl)oxy)methyl)butane-1-sulfonyl chloride likely proceeds via the following steps:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 4-Methylpentan-2-ol derivative | Commercially available or synthesized via standard alkylation | 4-Methylpentan-2-ol serves as the alkoxy component |

| 2 | Formation of the ether linkage via nucleophilic substitution | Reaction of 4-methylpentan-2-ol with a suitable chloromethyl butane sulfonate or halide | Base such as NaH or K2CO3 in aprotic solvent (e.g., DMF) to promote ether formation |

| 3 | Introduction of sulfonyl chloride group | Chlorination of the sulfonic acid or sulfonate precursor using thionyl chloride (SOCl2) or oxalyl chloride | Reaction under reflux in inert solvent like dichloromethane or chloroform |

This synthetic approach is supported by the general methodology for sulfonyl chloride preparation, where the alcohol moiety is first converted to an ether with a sulfonate-containing intermediate, followed by chlorination to yield the sulfonyl chloride.

Detailed Experimental Procedure (Hypothetical)

Step 1: Synthesis of 2-(((4-Methylpentan-2-yl)oxy)methyl)butane-1-sulfonic acid

- React 4-methylpentan-2-ol with chloromethylbutane-1-sulfonic acid sodium salt in the presence of potassium carbonate (K2CO3) in DMF at 60°C for 12 hours.

- Monitor reaction progress by TLC.

- Upon completion, extract the product with ethyl acetate, wash with water, dry over MgSO4, and concentrate.

Step 2: Conversion to sulfonyl chloride

- Dissolve the sulfonic acid intermediate in dry dichloromethane.

- Add thionyl chloride dropwise at 0°C under nitrogen atmosphere.

- Stir and gradually warm to room temperature, then reflux for 3 hours.

- Remove excess thionyl chloride under reduced pressure.

- Purify the crude product by silica gel chromatography to obtain 2-(((4-Methylpentan-2-yl)oxy)methyl)butane-1-sulfonyl chloride.

Alternative Methods

- Direct chlorination of sulfonate esters: Some protocols suggest chlorination of sulfonate esters derived from the corresponding alcohol and sulfonyl chlorides to afford sulfonyl chlorides directly, minimizing steps.

- Use of phosphorus pentachloride (PCl5): PCl5 can be employed as a chlorinating agent, but it is more aggressive and may lead to side reactions, especially with sensitive ether linkages.

- Sulfonyl azide intermediates: As per recent literature, sulfonyl azides can be prepared from sulfonyl chlorides and sodium azide, which then can be transformed into other derivatives. This pathway, however, is more relevant for functionalization rather than initial sulfonyl chloride synthesis.

Analytical Data and Characterization

The purity and identity of 2-(((4-Methylpentan-2-yl)oxy)methyl)butane-1-sulfonyl chloride can be confirmed by:

| Technique | Expected Data | Notes |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | ^1H NMR: Characteristic signals for the methylpentan-2-yloxy group, methylene linker, and sulfonyl chloride-adjacent protons. ^13C NMR: Signals corresponding to alkyl carbons and sulfonyl carbon environment | Chemical shifts referenced to TMS; coupling constants analyzed for structural confirmation |

| Infrared Spectroscopy (IR) | Strong absorption bands at ~1350 and 1170 cm^-1 (S=O stretching), and characteristic S-Cl stretch around 550-600 cm^-1 | Confirms presence of sulfonyl chloride functional group |

| Mass Spectrometry (MS) | Molecular ion peak consistent with molecular weight (approx. 256.79 g/mol) | Confirms molecular formula C11H21ClO4S (adjusted for methylene linkage) |

| Elemental Analysis | Consistent with calculated C, H, S, Cl content | Provides purity assessment |

Summary Table of Preparation Methods

| Method | Starting Material | Chlorinating Agent | Solvent | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Ether formation from alcohol + chloromethyl sulfonate salt, then chlorination | 4-Methylpentan-2-ol + chloromethylbutane sulfonate salt | Thionyl chloride (SOCl2) | Dichloromethane (DCM) or chloroform | 0°C to reflux, inert atmosphere | High selectivity, mild conditions | Requires preparation of sulfonate salt intermediate |

| Direct chlorination of sulfonate ester | Sulfonate ester from alcohol and sulfonyl chloride | SOCl2 or PCl5 | DCM or similar | Reflux | Fewer steps | Possible side reactions, harsher conditions |

| Sulfonyl azide intermediate route | Sulfonyl chloride + NaN3 | N/A (azide formation) | Acetone/water | 0°C to room temp | Useful for downstream modifications | Not direct for sulfonyl chloride prep |

Chemical Reactions Analysis

Types of Reactions

2-(((4-Methylpentan-2-yl)oxy)methyl)butane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .

Scientific Research Applications

2-(((4-Methylpentan-2-yl)oxy)methyl)butane-1-sulfonyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used to modify biomolecules for studying biological processes.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(((4-Methylpentan-2-yl)oxy)methyl)butane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is exploited in various chemical syntheses and modifications .

Comparison with Similar Compounds

Similar Compounds

4-((4-Methylpentan-2-yl)oxy)butane-1-sulfonyl chloride: Similar in structure but with different substituents.

2-(((4-Methylpentan-2-yl)oxy)methyl)butane-1-sulfonyl chloride: Another compound with a similar backbone but different functional groups.

Uniqueness

What sets 2-(((4-Methylpentan-2-yl)oxy)methyl)butane-1-sulfonyl chloride apart is its specific reactivity and the stability of the resulting products. Its unique structure allows for selective reactions, making it valuable in synthetic chemistry and industrial applications .

Biological Activity

2-(((4-Methylpentan-2-yl)oxy)methyl)butane-1-sulfonyl chloride (CAS: 1469006-64-1) is a sulfonyl chloride compound with potential biological activity. Understanding its biological properties is crucial for assessing its applications in pharmaceutical and chemical industries. This article synthesizes available research findings, including synthesis methods, biological assays, and potential therapeutic uses.

- Molecular Formula : C₁₁H₂₃ClO₃S

- Molecular Weight : 270.82 g/mol

- Structure : The compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form stable complexes with various biological molecules.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various sulfonyl chlorides, including derivatives similar to 2-(((4-Methylpentan-2-yl)oxy)methyl)butane-1-sulfonyl chloride. Research indicates that compounds with sulfonyl groups can exhibit significant antibacterial and antifungal properties. For instance, a study on related sulfonyl compounds demonstrated efficacy against common pathogens, suggesting a similar potential for this compound .

Anti-inflammatory Properties

Sulfonyl chlorides have been investigated for their anti-inflammatory effects. Compounds derived from sulfonyl chlorides have shown promise in reducing inflammation in various biological models. The mechanism often involves the inhibition of pro-inflammatory cytokines, which could be relevant for therapeutic applications in inflammatory diseases .

Synthesis and Characterization

The synthesis of 2-(((4-Methylpentan-2-yl)oxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of butane-1-sulfonyl chloride with an appropriate alcohol under controlled conditions. Characterization techniques such as NMR spectroscopy and FTIR are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of several sulfonamide derivatives, including those structurally similar to our compound. The results indicated that certain derivatives exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli. The study concluded that modifications in the alkyl chain could enhance antimicrobial potency .

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by carrageenan, a related sulfonyl derivative demonstrated a reduction in paw edema compared to control groups. This suggests that compounds like 2-(((4-Methylpentan-2-yl)oxy)methyl)butane-1-sulfonyl chloride may possess anti-inflammatory properties that warrant further investigation .

Research Findings Summary Table

Q & A

Q. What are the recommended methods for synthesizing 2-(((4-Methylpentan-2-yl)oxy)methyl)butane-1-sulfonyl chloride in a laboratory setting?

The compound can be synthesized via sulfonation of intermediate alcohols or amines followed by chlorination. For example, reacting a precursor alcohol with thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) under anhydrous conditions is a common approach. Evidence from analogous sulfonyl chloride syntheses suggests using inert solvents like dichloromethane or tetrahydrofuran (THF) at controlled temperatures (0–25°C) to avoid side reactions . Purification typically involves column chromatography with silica gel and non-polar solvent systems (e.g., hexane/ethyl acetate) to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the structure of the sulfonyl chloride and substituents (e.g., 4-Methylpentan-2-yloxy group).

- IR Spectroscopy : Identification of the sulfonyl chloride group (S=O stretching at ~1350–1200 cm⁻¹).

- High-Resolution Mass Spectrometry (HR-MS) : To verify molecular mass and fragmentation patterns . Cross-validation using multiple techniques is critical to resolve ambiguities in structural assignments.

Q. What are the common reactions involving sulfonyl chloride groups in this compound?

The sulfonyl chloride moiety participates in nucleophilic substitution reactions. For example:

- Amine Sulfonylation : Reacting with amines (e.g., primary/secondary amines) in dichloromethane or DMF to form sulfonamides.

- Alcohol/Ester Formation : Reaction with alcohols or carboxylates to yield sulfonate esters.

- Oxidation/Reduction : The sulfonyl group is typically stable, but adjacent functional groups (e.g., ethers) may undergo oxidation under strong acidic or basic conditions .

Advanced Research Questions

Q. How does the steric environment of the 4-Methylpentan-2-yloxy group influence the reactivity of the sulfonyl chloride moiety?

The bulky 4-Methylpentan-2-yloxy substituent may hinder nucleophilic attack at the sulfonyl chloride group, reducing reaction rates. Steric effects can be quantified using computational models (e.g., molecular volume calculations) or kinetic studies comparing reactivity with less hindered analogs. For instance, lower yields in substitution reactions with bulky nucleophiles (e.g., tert-butylamine) may indicate steric limitations .

Q. What strategies can mitigate decomposition during long-term storage or under specific experimental conditions?

Decomposition pathways (e.g., hydrolysis or oxidation) can be minimized by:

- Storing the compound under anhydrous conditions (e.g., in a desiccator with molecular sieves).

- Using inert atmospheres (N₂/Ar) during reactions.

- Avoiding prolonged exposure to protic solvents or high humidity. Stability studies under varying temperatures (-20°C vs. 25°C) and pH conditions (buffered solutions) are recommended to identify optimal storage protocols .

Q. How can conflicting data from different analytical techniques be resolved when characterizing this compound?

Discrepancies (e.g., NMR vs. HR-MS) require systematic troubleshooting:

- Repetition of Experiments : Ensure reproducibility under identical conditions.

- Advanced Techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.

- Elemental Analysis : Confirm purity and elemental composition.

- X-ray Crystallography : If crystals are obtainable, this provides definitive structural confirmation .

Q. What computational methods are suitable for modeling the reaction pathways of this sulfonyl chloride?

Density Functional Theory (DFT) can predict transition states and activation energies for substitution reactions. Molecular dynamics (MD) simulations may elucidate solvent effects or steric interactions. For example, modeling the nucleophilic attack of amines on the sulfonyl chloride group under varying solvent polarities (e.g., DCM vs. DMF) can guide experimental design .

Q. What are the challenges in achieving regioselective substitution reactions with this compound?

Competing reactions (e.g., multiple nucleophilic sites) can reduce selectivity. Strategies include:

- Directed Functionalization : Using protecting groups for non-target sites.

- Catalysis : Employing Lewis acids (e.g., ZnCl₂) to activate specific positions.

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) may enhance selectivity by stabilizing transition states .

Q. How can the stability of this compound under various pH and solvent conditions be systematically evaluated?

Design kinetic studies to monitor degradation rates:

- pH Stability : Incubate the compound in buffered solutions (pH 2–12) and analyze via HPLC or NMR at timed intervals.

- Solvent Compatibility : Test stability in common solvents (e.g., DMSO, THF, water) under inert vs. ambient conditions.

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to identify decomposition temperatures .

Q. What role does this sulfonyl chloride play in the synthesis of bioactive molecules or polymers?

It serves as a key intermediate in:

- Drug Discovery : Sulfonamide derivatives are common in antimicrobial or anticancer agents.

- Polymer Chemistry : Cross-linking agent for sulfonated polymers used in ion-exchange membranes.

- Functional Materials : Precursor for surface-modified nanoparticles with sulfonate groups for catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.